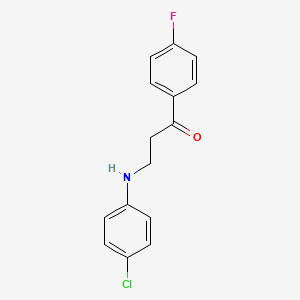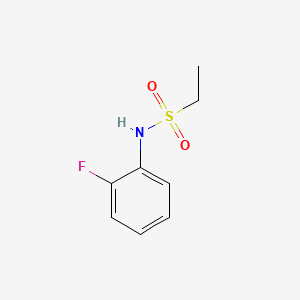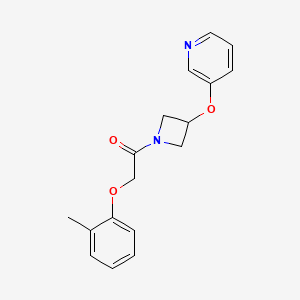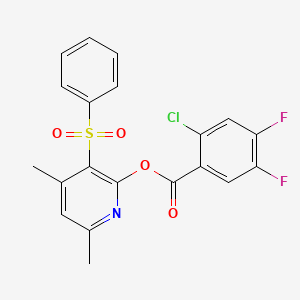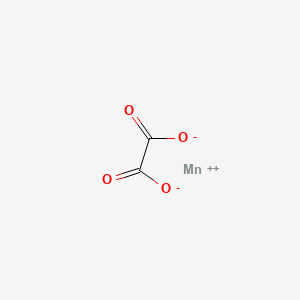
Manganese oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese oxalate is a chemical compound formed by the combination of manganese and oxalic acid, with the chemical formula MnC₂O₄. It typically appears as light pink crystals and is insoluble in water. This compound naturally occurs as the mineral Lindbergite .
作用机制
Target of Action
Manganese oxalate, also known as Manganese(2+);oxalate, is a chemical compound that primarily targets the formation of various manganese oxides . It is used as a precursor for obtaining oxide systems and oxide particles with specified stoichiometric composition and crystallite size . The manganese atom in this compound is coordinated with the two chelate oxalates in the equatorial plane and two water molecules in axial positions .
Mode of Action
The interaction of this compound with its targets involves a step-wise dehydration process . This process is based on molecular dynamic simulations and results in the formation of single-phase nanoparticles of various manganese oxides, such as MnO, Mn2O3, and Mn3O4 . The four manganese coordination sites are occupied by oxalate oxygen atoms .
Biochemical Pathways
this compound affects several biochemical pathways. It plays a role in the oxalate-carbonate pathway, a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation . This results in the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir . Additionally, it is involved in the degradation of the lignocellulose complex by fungi .
Pharmacokinetics
The ADME properties of this compound are influenced by its physical and chemical properties. It forms crystalline hydrates, which impacts its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is involved in the synthesis of single-phase nanoparticles of various manganese oxides . It also plays a role in the decomposition of reactive oxygen species . Furthermore, it contributes to the formation of calcium carbonate, thereby playing a role in carbon sequestration .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the structure and magnetic properties of this compound hydrates are influenced by the environment . Additionally, the solvothermal process can control the synthesis of polymorphic Manganese oxalates . The catalytic performance of Manganese oxide, which is prepared by the oxalate route, is correlated with surface area, pore size, low-temperature reducibility, and distribution of surface species .
生化分析
Biochemical Properties
Manganese (Mn) is an essential micronutrient with many functional roles in plant metabolism . Manganese acts as an activator and co-factor of hundreds of metalloenzymes in plants . Because of its ability to readily change oxidation state in biological systems, Mn plays an important role in a broad range of enzyme-catalyzed reactions, including redox reactions, phosphorylation, decarboxylation, and hydrolysis . Manganese (II) is the prevalent oxidation state of Mn in plants and exhibits fast ligand exchange kinetics .
Cellular Effects
Manganese is an essential trace element within organisms spanning the entire tree of life . In bacteria, it can function as a cofactor for diverse enzymes involved in central carbon metabolism . Manganese-centric bacterial species, in particular lactobacilli, require little to no Fe2+ and use Mn2+ for a wider variety of functions . These organisms can accumulate extraordinarily high amounts of Mn2+ intracellularly, enabling the nonenzymatic use of Mn2+ for decomposition of reactive oxygen species while simultaneously functioning as a mechanism of competitive exclusion .
Molecular Mechanism
The molecular mechanism of Manganese oxalate involves its coordination with two chelate oxalates in the equatorial plane and two water molecules in axial positions . The manganese atom is confirmed as 2+ by bond valence sums . The four manganese coordination sites are occupied by oxalate oxygen atoms .
Temporal Effects in Laboratory Settings
It is known that this compound forms crystalline hydrates of the composition MnC2O4•nH2O, where n = 2 and 3 . The crystalline hydrate of the composition MnC2O4•2H2O forms light pink crystals of the orthorhombic system .
Dosage Effects in Animal Models
It is known that animal models of developmental manganese exposure have demonstrated that manganese can cause lasting attentional and sensorimotor deficits, akin to an ADHD-inattentive behavioral phenotype .
Metabolic Pathways
Manganese is involved in various metabolic pathways. In plants, it acts as a cofactor for diverse enzymes involved in central carbon metabolism . Oxalate is a metabolic end-product whose systemic concentrations are highly variable among individuals . Genetic and non-genetic reasons underlie elevated plasma concentrations and tissue accumulation of oxalate, which is toxic to the body .
Transport and Distribution
It is known that this compound forms light pink crystals and does not dissolve in water .
Subcellular Localization
It is known that Manganese is an essential micronutrient with many functional roles in plant metabolism . Manganese acts as an activator and co-factor of hundreds of metalloenzymes in plants .
准备方法
Synthetic Routes and Reaction Conditions: Manganese oxalate can be synthesized through an exchange reaction between sodium oxalate and manganese chloride. The reaction typically involves mixing aqueous solutions of sodium oxalate and manganese chloride, resulting in the precipitation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar method, but on a larger scale. The process involves careful control of reaction conditions such as temperature and concentration to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Manganese oxalate undergoes various chemical reactions, including decomposition, oxidation, and reduction. Upon heating, it decomposes to form manganese oxide and carbon dioxide .
Common Reagents and Conditions:
Decomposition: Heating this compound leads to its decomposition into manganese oxide and carbon dioxide.
Oxidation and Reduction: this compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Major Products Formed:
Decomposition: Manganese oxide and carbon dioxide.
Oxidation and Reduction: Various manganese oxides, depending on the specific reaction conditions.
科学研究应用
Manganese oxalate has a wide range of applications in scientific research:
相似化合物的比较
- Magnesium oxalate
- Strontium oxalate
- Barium oxalate
- Iron (II) oxalate
- Iron (III) oxalate
- Praseodymium oxalate
Comparison: Manganese oxalate is unique due to its specific decomposition and redox properties, which make it particularly useful in catalysis and materials science. Compared to other oxalates, this compound forms light pink crystals and has distinct thermal decomposition characteristics .
属性
CAS 编号 |
6556-16-7 |
|---|---|
分子式 |
C2H6MnO6 |
分子量 |
181.00 g/mol |
IUPAC 名称 |
manganese;oxalic acid;dihydrate |
InChI |
InChI=1S/C2H2O4.Mn.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2 |
InChI 键 |
VOEZDMCKEMNFOS-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].[Mn+2] |
规范 SMILES |
C(=O)(C(=O)O)O.O.O.[Mn] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


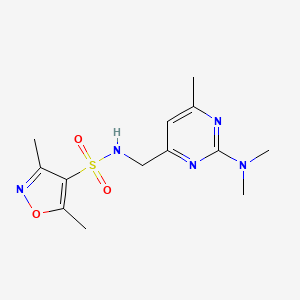
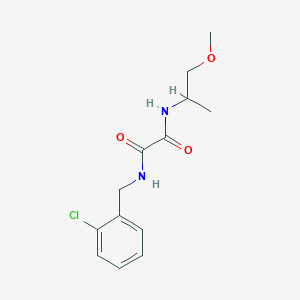
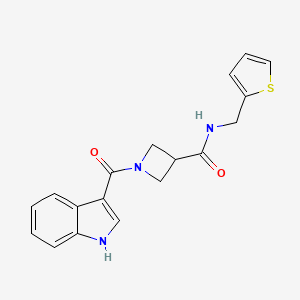
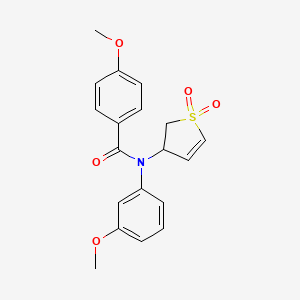
![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)
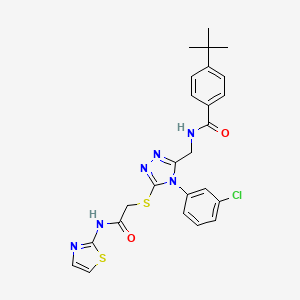
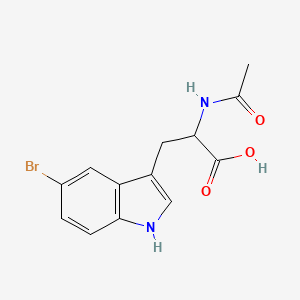
![N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606292.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2606294.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2606297.png)
